2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one
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Overview
Description
2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of 2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one typically involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.
Chemical Reactions Analysis
2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted thiazoles and thiazolidines .
Scientific Research Applications
2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting the biosynthesis of essential bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, its anticancer properties may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one include:
- 2-[(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino]-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 2-[(2E)-2-[(2,4-dichlorophenyl)methylene]hydrazino]-N-(3,4-dichlorophenyl)-2-oxoacetamide
These compounds share similar structural features and biological activities but differ in their substituents and specific applications.
Properties
Molecular Formula |
C10H7Cl2N3OS |
---|---|
Molecular Weight |
288.15 g/mol |
IUPAC Name |
(2E)-2-[(E)-(2,6-dichlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-7-2-1-3-8(12)6(7)4-13-15-10-14-9(16)5-17-10/h1-4H,5H2,(H,14,15,16)/b13-4+ |
InChI Key |
RIJKGOXAALFOGI-YIXHJXPBSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=C(C=CC=C2Cl)Cl)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=C(C=CC=C2Cl)Cl)S1 |
Origin of Product |
United States |
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